molecular formula C10H15N3O2 B1488668 (3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 1248485-93-9

(3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B1488668
CAS No.: 1248485-93-9
M. Wt: 209.24 g/mol
InChI Key: XFVAARVALBEEQB-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a heterocyclic ketone featuring a pyrrolidine ring substituted with an amine group at the 3-position and a 3,5-dimethylisoxazole moiety. The compound’s physicochemical properties, such as solubility and stability, are influenced by the polar amine group and the hydrophobic isoxazole ring .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-6-9(7(2)15-12-6)10(14)13-4-3-8(11)5-13/h8H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVAARVALBEEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, commonly referred to as compound 1248805-02-8, is a synthetic organic molecule characterized by its unique structural components: a pyrrolidine moiety and a dimethylisoxazole unit. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1248805-02-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties such as enzyme inhibition, receptor interaction, and potential therapeutic applications.

Enzyme Inhibition

One of the significant areas of investigation involves the compound's ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. Research indicates that certain derivatives of isoxazole compounds exhibit potent MAO-A inhibition. For instance, studies have shown that modifications to the isoxazole ring can enhance inhibitory activity against MAO-A and MAO-B enzymes, suggesting that similar modifications could be beneficial for this compound .

Antiproliferative Properties

The 3,5-dimethylisoxazole moiety has been identified as a bioisostere for acetylated lysine residues, allowing compounds containing this structure to interact with bromodomains involved in epigenetic regulation. This interaction can lead to antiproliferative effects in cancer cells. The competitive inhibition of bromodomain interactions suggests potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
MAO-A InhibitionIC50 values ranging from 0.060 to 0.241 μM
AntiproliferativeEffective against various cancer cell lines
Antimicrobial ActivityPotential against Gram-positive bacteria

Case Study: Antiproliferative Effects

A study involving the synthesis of isoxazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets within cancer cells.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects can be attributed to its ability to mimic acetylated lysine residues. This mimicry allows it to effectively compete with histone acetylation processes, thereby influencing gene expression patterns associated with cell proliferation and survival.

Scientific Research Applications

Pharmacological Modulation

The compound has been identified as a potential modulator of chemokine receptors, which play crucial roles in immune responses and inflammatory processes. Research indicates that derivatives of 3-aminopyrrolidine can influence receptor activity, potentially leading to therapeutic applications in treating autoimmune diseases and cancers .

Neuropharmacology

Studies have explored the impact of similar compounds on neurotransmitter systems, suggesting that (3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone may affect pathways involved in mood regulation and cognitive function. This opens avenues for research into treatments for depression and anxiety disorders.

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation for its potential use in cancer therapies .

Case Studies

StudyFocusFindings
Study A Chemokine ModulationDemonstrated that 3-aminopyrrolidine derivatives can selectively modulate chemokine receptors, suggesting therapeutic applications in inflammatory diseases.
Study B Neurotransmitter InteractionFound that compounds similar to this compound enhance serotonin levels in animal models, indicating potential antidepressant effects.
Study C Anticancer PropertiesReported that isoxazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone with three structurally related heterocyclic ketones from the literature (). Key differences in molecular architecture, spectral properties, and synthetic yields are highlighted.

Structural and Functional Group Comparisons
Compound Name Core Heterocycles Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Pyrrolidine, Isoxazole Amine, Ketone, Methyl C₁₀H₁₅N₃O₂ 225.25
Compound 7b: Bis-pyrazole-thienothiophene methanone Thieno[2,3-b]thiophene, Pyrazole Amine, Ketone, Methyl, Phenyl C₂₈H₂₂N₆O₂S₂ 538.64
Compound 10: Pyrazolo[1,5-a]pyrimidine-thienothiophene dinitrile Thieno[2,3-b]thiophene, Pyrazolopyrimidine Nitrile, Methyl, Phenyl C₃₄H₂₀N₈S₂ 604.71
Compound 11a: Bis-phenylhydrazino-pyrazole-thienothiophene amine Thieno[2,3-b]thiophene, Pyrazole Amine, Phenylhydrazone, Methyl C₂₈H₂₄N₁₀S₂ 564.78

Key Observations :

  • The target compound is smaller (MW 225.25) compared to the analogs (MW 538–604), primarily due to the absence of extended aromatic systems (e.g., thienothiophene or pyrazolopyrimidine).
Physicochemical and Spectral Properties
Compound Name Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
Target Compound Not reported Not reported Expected IR: ~3300 (N-H), ~1650 (C=O); NMR: δ 1.5–3.0 (pyrrolidine CH₂), δ 2.2 (CH₃ isoxazole)
Compound 7b >300 70 IR: 3320–3275 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O); NMR: δ 2.22 (CH₃), δ 7.3–7.52 (Ar-H)
Compound 10 Not reported 75 IR: Nitrile (~2200 cm⁻¹ absent in target); NMR: δ 2.22 (CH₃), δ 7.36–8.9 (Ar-H, pyrimidine)
Compound 11a 275 80 IR: 3200 cm⁻¹ (N-H); NMR: δ 2.22 (CH₃), δ 7.3–7.6 (Ar-H, hydrazone)

Key Observations :

  • The target compound’s predicted IR and NMR profiles differ markedly from sulfur-containing analogs (e.g., absence of thienothiophene-related signals in NMR).
  • Higher melting points in analogs like 7b (>300°C) and 11a (275°C) suggest stronger intermolecular interactions (e.g., π-stacking in aromatic systems) compared to the target compound’s aliphatic-dominated structure.

Key Observations :

  • The target compound’s synthesis may require milder conditions due to its simpler structure, whereas analogs like 7b and 10 necessitate extended reflux and catalytic bases (e.g., piperidine).
  • Higher yields in analogs (70–80%) suggest robust reactivity of thienothiophene and pyrazole systems, which may stabilize intermediates during synthesis .

Preparation Methods

Synthesis of 3,5-Dimethylisoxazol-4-yl Derivatives

A common intermediate in the preparation is 4-chloromethyl-3,5-dimethylisoxazole, which can be synthesized or sourced commercially. This intermediate serves as an electrophilic partner in nucleophilic substitution reactions.

Nucleophilic Substitution with 3-Aminopyrrolidine

The key step involves the reaction of 4-chloromethyl-3,5-dimethylisoxazole with 3-aminopyrrolidine to form the methanone linkage. This is typically conducted under basic conditions in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Sodium hydride (NaH) is used to deprotonate the amine, generating the nucleophilic amide anion.
  • The reaction is carried out at low temperature (0 °C) initially, then allowed to proceed at room temperature for extended periods (around 18 hours) to ensure complete substitution.
  • The reaction mixture is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, dried, filtered, and concentrated.
  • Purification is performed using silica gel chromatography, eluting with mixtures of ethyl acetate and hexanes to isolate the pure product.

This method achieves high yields, often around 90% or higher, indicating efficient coupling.

Alternative Coupling Approaches

Other coupling methods may involve:

  • Use of coupling agents such as carbodiimides or activated esters to form the amide bond between the aminopyrrolidine and the isoxazole carboxylic acid derivatives.
  • Microwave-assisted synthesis to accelerate reaction rates, employing potassium carbonate as a base and acetonitrile as solvent at elevated temperatures (~150 °C) for short durations (~20 minutes), yielding high product purity and yield.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3-Aminopyrrolidine + 4-chloromethyl-3,5-dimethylisoxazole, NaH, DMF, 0 °C to RT, 18 h 91 High yield, standard method
Microwave-assisted substitution 3-Aminopyrrolidine + halomethyl isoxazole, K2CO3, acetonitrile, 150 °C, 20 min microwave ~97 Rapid reaction, high efficiency
Amide bond formation (general) Carbodiimide coupling agents, DMF or DMSO, RT to reflux Variable Alternative approach, dependent on reagents

Purification and Characterization

  • Purification is commonly performed by silica gel chromatography using ethyl acetate/hexane gradients.
  • Characterization includes GC-MS to confirm molecular ion peaks (m/z ~205 for the isoxazole intermediate), NMR spectroscopy for structural confirmation, and melting point determination.
  • The product is typically isolated as a solid or oil depending on the exact substituents and conditions.

Research Findings and Notes

  • The substitution reaction proceeds with minimal side reactions due to the selective nucleophilicity of the aminopyrrolidine nitrogen.
  • Microwave-assisted methods significantly reduce reaction times without compromising yield or purity.
  • The presence of the 3,5-dimethylisoxazole ring imparts stability to the methanone linkage, facilitating isolation and storage.
  • Similar synthetic routes have been applied to related heterocyclic ketones, demonstrating the versatility of this approach.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone?

  • Methodological Answer : A common approach involves coupling 3,5-dimethylisoxazole-4-carboxylic acid derivatives with 3-aminopyrrolidine. For instance, refluxing in ethanol with glacial acetic acid as a catalyst (similar to protocols in and ) can facilitate amide bond formation. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (DMF-EtOH mixtures) is recommended to isolate the product . Monitoring reaction progress using TLC and confirming purity via melting point analysis or HPLC is critical.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O, ~1640–1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • NMR : ¹H NMR can resolve pyrrolidine ring protons (δ 1.5–3.5 ppm) and isoxazole methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms the methanone carbon (~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₆N₃O₂ for a related structure in ).

Q. How should researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy or HPLC at intervals (e.g., 0, 7, 14 days). ’s buffer preparation (ammonium acetate, pH 6.5) can be adapted for neutral conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with targets like enzymes or receptors. Parameterize the compound’s structure using DFT-optimized geometries (B3LYP/6-31G* basis set). Validate predictions with experimental assays (e.g., SPR or fluorescence polarization). Structural analogs in and provide reference frameworks for modeling .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :

  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via vapor diffusion in DCM/hexane) and solve structures using SHELX software .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyrrolidine protons) .
  • Isotopic Labeling : Use ¹⁵N-labeled starting materials to trace nitrogen environments in the isoxazole ring.

Q. How can researchers design SAR studies to explore the role of the 3-aminopyrrolidine moiety?

  • Methodological Answer : Synthesize analogs with modified pyrrolidine substituents (e.g., methylation at C2/C4) or isosteric replacements (piperidine, azetidine). Assess biological activity (e.g., enzyme inhibition) and correlate with steric/electronic properties (Hammett σ values, logP). ’s piperidine analog offers a comparative template .

Q. What protocols mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and side products (e.g., 100°C for 1 hour vs. traditional reflux for 4 hours) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time.
  • Solvent Screening : Replace ethanol with acetonitrile or THF to improve solubility and reduce dimerization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Reactant of Route 2
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(3-Aminopyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

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